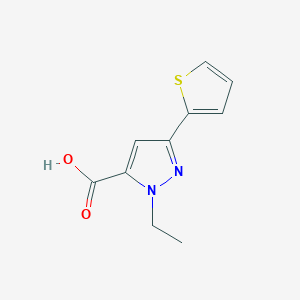

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the research on related pyrazole and thiophene derivatives can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, as described in the synthesis of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, through a cyclocondensation reaction . Similarly, the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates the reactivity of hydrazonoacetates with active methylene reagents to produce heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and confirmed by single crystal X-ray diffraction studies . Theoretical calculations, such as DFT, can also provide insights into the molecular structure and are often in good agreement with experimental data . The molecular structure is further stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including interactions with arylidinemalononitrile derivatives to produce cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The reactivity of these compounds can lead to the formation of a wide range of functionalized structures, which can be confirmed using elemental analysis and spectroscopic data . Additionally, the reaction of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the potential for complex rearrangements and the formation of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal structure and intermolecular interactions can affect the compound's stability and solubility . Theoretical studies, such as HOMO-LUMO gap calculations, can predict the electronic properties and reactivity of the compound . Additionally, the antimicrobial activity of Schiff bases derived from pyrazole and thiophene derivatives indicates the potential biological relevance of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Tautomeric Structures of Bis-Heterocyclic Monoazo Dyes

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid derivatives have been used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit solvatochromic behavior and their tautomeric structures have been evaluated in various solvents (Karcı & Karcı, 2012).

Novel Compounds Combining Thiophene and Benzimidazole

New thiophene-containing compounds have been synthesized, which include derivatives of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid. These compounds have been characterized by various spectroscopic methods and evaluated for antimicrobial activity (Mabkhot et al., 2017).

Heterocyclic Synthesis and Bioassay

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

Ethyl derivatives related to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid have been used to create pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis, Characterization, and Bioassay of Novel Compounds

These compounds have shown promise as antibacterial and antifungal agents, particularly against gram-negative bacteria and fungi (Y. Mabkhot et al., 2017).

Anti-Tumor and Antimicrobial Activity

Anti-Tumor Agents Incorporating Thiophene Moiety

Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, have been evaluated as potent anti-tumor agents, showing significant activity against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Synthesis and Antitubercular Activity

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, synthesized using a derivative similar to 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, have been evaluated for antitubercular activity, revealing promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).

将来の方向性

While the search results do not provide specific future directions for “2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid”, it’s worth noting that research into pyrazole derivatives is an active field, with potential applications in medicinal chemistry . Future research might focus on exploring the biological activity of this compound and its potential uses in medicine or other fields.

特性

IUPAC Name |

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPGWQIJUMUQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)